molecular formula C10H13N5O4 B7769956 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 2946-52-3

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B7769956
CAS No.: 2946-52-3
M. Wt: 267.24 g/mol
InChI Key: OIRDTQYFTABQOQ-UHFFFAOYSA-N
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Description

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a compound that features a purine base attached to a sugar moiety This compound is structurally related to nucleosides, which are the building blocks of nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the glycosylation of adenine with a protected sugar derivative. The reaction conditions often require the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond. The sugar moiety is usually protected with groups like acetyl or benzoyl to prevent unwanted side reactions. After the glycosylation step, the protecting groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods to achieve higher specificity and yield. Enzymes like nucleoside phosphorylases can be used to catalyze the formation of the glycosidic bond between adenine and the sugar moiety. This method is advantageous as it operates under milder conditions and reduces the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: The amino group in the purine base can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives like 2-(6-Aminopurin-9-yl)-5-formyl-oxolane-3,4-diol.

    Reduction: Deoxy derivatives like 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane.

    Substitution: Substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various nucleoside analogs.

    Biology: Serves as a probe to study DNA and RNA interactions.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the production of nucleic acid-based pharmaceuticals and diagnostic tools.

Mechanism of Action

The compound exerts its effects primarily through interactions with nucleic acids. It can be incorporated into DNA or RNA, where it can interfere with normal base pairing and replication processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar structure but with a ribose sugar.

    Deoxyadenosine: Similar to adenosine but with a deoxyribose sugar.

    2-Aminopurine: A fluorescent analog of adenine used in DNA studies.

Uniqueness

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific sugar moiety, which can confer different chemical and biological properties compared to other nucleosides. Its ability to be incorporated into nucleic acids and interfere with their function makes it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRDTQYFTABQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797278
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5536-17-4, 4005-33-8, 3080-29-3, 2946-52-3, 3228-71-5, 58-61-7, 524-69-6
Record name Vidarabine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404241
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC91041
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91041
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Vidarabine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247519
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC87676
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87676
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-.alpha.-D-Xylofuranosyladenine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80832
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3228-71-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70422
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name adenosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7652
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Xylosyladenine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7359
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
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2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
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2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
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2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 5
2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 6
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2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

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